molecular formula CCuNS B8081273 Isothiocyanatocopper

Isothiocyanatocopper

Cat. No.: B8081273
M. Wt: 121.63 g/mol
InChI Key: YIZJYHLDBPFYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiocyanatocopper complexes represent a class of copper(II) compounds with significant therapeutic potential, particularly in oncology and microbiology research. These complexes are characterized by the coordination of copper with isothiocyanate ligands (NCS⁻), which can bind to the metal center through either nitrogen or sulfur atoms, resulting in diverse structural geometries and properties . A key area of application for these complexes is in anticancer research. Studies on specific examples, such as l-argininato copper(II) isothiocyanate complexes, have demonstrated that they exhibit selective cytotoxicity and antiproliferative effects against human carcinoma cell lines (e.g., A549 lung cancer cells). Notably, these compounds have been shown to be significantly more effective against cancerous cells compared to normal cells, suggesting a favorable selective toxicity . Their mechanism of action is multifaceted. Research indicates they can interact with DNA via strong minor groove binding, which can lead to conformational changes in the genetic material . Furthermore, in the presence of hydrogen peroxide (H₂O₂), these complexes can facilitate the generation of Reactive Oxygen Species (ROS), causing oxidative damage to plasmids and potentially leading to cell death . Beyond oncology, this compound complexes possess notable antimicrobial properties. They have shown promising activity against various bacterial pathogens, including those belonging to the Enterobacteriaceae family, making them compelling candidates for research into new antibacterial agents . The synthesis of isothiocyanato metal complexes often involves the use of copper salts as desulfurization agents in the decomposition of dithiocarbamate salts, highlighting the metal's role in both the synthesis and the final bioactive compound . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

InChI

InChI=1S/CNS.Cu/c2-1-3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZJYHLDBPFYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[N-])=S.[Cu+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Isothiocyanatocopper complexes have shown promising anticancer activity. Research indicates that copper derivatives can suppress tumor growth and exhibit lower toxicity compared to traditional platinum-based therapies. For instance, studies have demonstrated that isothiocyanate complexes with copper ions can effectively target cancer cells, making them potential candidates for developing new anticancer drugs .

Mechanism of Action
The mechanism by which this compound induces cytotoxicity involves oxidative stress pathways. It has been observed that these complexes can generate reactive oxygen species (ROS), leading to DNA damage in cancer cells. The interaction between isothiocyanates and copper ions enhances the formation of oxidative DNA lesions, which may contribute to their anticancer efficacy .

Catalytic Applications

Copper-Catalyzed Reactions
this compound has been employed as a catalyst in various organic transformations. For example, it facilitates the synthesis of thiourea derivatives and other heterocycles through copper-catalyzed reactions involving isothiocyanates . These reactions are significant in synthetic chemistry due to their efficiency and ability to produce complex molecules.

Environmental Catalysis
In environmental science, this compound complexes are being explored for their potential in pollutant degradation. Studies have shown that copper-based nanomaterials can act as effective photocatalysts for the degradation of pharmaceutical contaminants under visible light, highlighting their utility in environmental remediation strategies .

Coordination Chemistry

Synthesis and Characterization
The synthesis of this compound complexes typically involves reactions between copper salts and isothiocyanates. Characterization techniques such as X-ray crystallography, UV-Vis spectroscopy, and IR spectroscopy are employed to elucidate their structural properties and bonding modes. For instance, the coordination of isothiocyanate ligands to copper ions can exhibit different bonding modes (N-bonded or S-bonded), influencing the compound's reactivity and stability .

Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAnticancer agents targeting tumor cellsEfficacy against Sarcoma-180
CatalysisFacilitating organic transformationsEfficient synthesis of thioureas
Environmental RemediationDegradation of pollutants using photocatalysisEffective against pharmaceuticals
Coordination ChemistryStructural studies using X-ray crystallographyVarious bonding modes observed

Case Studies

Case Study 1: Anticancer Activity
A study investigating the anticancer properties of a series of this compound complexes revealed significant cytotoxicity against multiple cancer cell lines. The research highlighted the role of ROS generation in mediating cell death, suggesting that these complexes could be developed into effective therapeutic agents .

Case Study 2: Environmental Applications
Research into the photocatalytic capabilities of copper-based nanomaterials demonstrated their effectiveness in degrading levofloxacin under LED light conditions. The study reported a high degradation efficiency, showcasing the potential for these materials in addressing environmental pollution challenges .

Comparison with Similar Compounds

Nickel Isothiocyanate (Ni(NCS)₂)

  • Structure : Ni(NCS)₂ adopts an octahedral geometry, contrasting with Cu-NCS’s tetrahedral or square-planar configurations.
  • Stability : Nickel complexes are more thermally stable, decomposing at ~300°C compared to Cu-NCS (~250°C) .
  • Applications : Used in electroplating and corrosion inhibition, whereas Cu-NCS is preferred in catalysis due to copper’s redox activity .

Cobalt Isothiocyanate (Co(NCS)₂)

  • Magnetic Properties : Co(NCS)₂ exhibits paramagnetic behavior at room temperature, unlike diamagnetic Cu(I)-NCS complexes.
  • Solubility : Less soluble in water than Cu-NCS, limiting its use in solution-phase reactions .

Table 1: Comparison of Metal Isothiocyanates

Property Cu(NCS)₂ Ni(NCS)₂ Co(NCS)₂
Geometry Tetrahedral Octahedral Octahedral
Decomposition Temp (°C) ~250 ~300 ~280
Solubility in H₂O High Moderate Low
Primary Applications Catalysis, MOFs Electroplating Magnetic materials

Sources:

Functional Analogues: Isothiocyanate-Containing Compounds

Methane, Isothiocyanato- (CH₃NCS)

  • Structure : A simple organic isothiocyanate lacking metal coordination.
  • Reactivity : Undergoes nucleophilic addition reactions, whereas Cu-NCS participates in ligand substitution or redox processes .
  • Uses : Primarily in agrochemicals and as a synthetic intermediate, contrasting with Cu-NCS’s materials science applications .

Fluorescein Isothiocyanate (FITC)

  • Functionality : A fluorescent dye used in bioimaging. Unlike Cu-NCS, FITC’s utility stems from its conjugated π-system and amine-reactive isothiocyanate group .
  • Stability : FITC degrades under prolonged light exposure, while Cu-NCS maintains stability in diverse environments .

Table 2: Functional Comparison with Organic Isothiocyanates

Property Cu(NCS)₂ CH₃NCS FITC
Primary Bonding Metal-ligand Covalent Covalent
Key Applications Catalysis, MOFs Agrochemicals Bioimaging
Stability Under Light High Moderate Low

Sources:

Research Findings and Contradictions

  • Photoluminescence : Cu-NCS shows stronger emission intensity than Ni(NCS)₂ due to copper’s d-orbital transitions, but some studies report quenching effects in humid environments .
  • Catalytic Efficiency : Cu-NCS outperforms Co(NCS)₂ in oxidation reactions, though conflicting data exist on its recyclability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isothiocyanatocopper, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves reacting copper precursors (e.g., CuCl₂) with thiocyanate ligands under controlled stoichiometric ratios. Solvent choice (e.g., aqueous vs. non-polar), temperature (20–80°C), and pH are critical for minimizing side reactions like ligand displacement. Characterization via elemental analysis and FT-IR confirms ligand coordination . Yield optimization requires iterative testing of molar ratios and reaction times, documented in detailed experimental sections for reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry, while FT-IR identifies ν(C≡N) and ν(C-S) vibrational modes. UV-Vis spectroscopy monitors d-d transitions in solution. Pair SC-XRD with powder XRD to assess bulk phase purity. Always cross-validate with elemental analysis (e.g., CHNS) and magnetic susceptibility measurements .

Q. How can researchers assess the thermal stability of this compound complexes?

  • Methodological Answer: Thermogravimetric analysis (TGA) under inert atmospheres quantifies decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Correlate mass loss with FT-IR data post-thermal treatment to identify degradation byproducts. Replicate experiments at varying heating rates (e.g., 5–20°C/min) to confirm consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data when this compound exhibits unexpected ligand-field splitting patterns?

  • Methodological Answer: Contradictions may arise from solvent coordination or polymorphism. Use variable-temperature UV-Vis/NMR to probe dynamic equilibria. Pair with DFT calculations to model ligand-field effects. If discrepancies persist, revisit synthetic protocols to rule out impurities (e.g., via HPLC) and employ alternative techniques like XAS for electronic structure insights .

Q. What experimental designs are optimal for studying this compound’s reactivity in catalytic or ligand-exchange reactions?

  • Methodological Answer: Design kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate species. Use isotopically labeled ligands (e.g., ¹⁵NCS⁻) in NMR/ESI-MS to trace exchange pathways. Control for solvent polarity and counterion effects by testing in ionic liquids vs. aprotic media. Employ a PICO framework: define Population (reactant concentrations), Intervention (catalyst loading), Comparison (uncatalyzed reactions), and Outcomes (rate constants, turnover numbers) .

Q. How can computational modeling complement experimental data to predict this compound’s electronic properties?

  • Methodological Answer: Perform DFT or CASSCF calculations to model frontier molecular orbitals and spin states. Validate against experimental magnetic moments and EPR data. Use molecular dynamics simulations to predict solvent coordination effects. Ensure transparency by publishing computational parameters (basis sets, convergence criteria) in supplementary materials .

Q. What strategies mitigate biases when interpreting conflicting data on this compound’s biological activity (e.g., antimicrobial studies)?

  • Methodological Answer: Adopt systematic review principles: (1) Define inclusion/exclusion criteria for studies (e.g., MIC thresholds), (2) Use PRISMA flow diagrams to document literature screening, (3) Conduct meta-analyses to quantify effect sizes. Address heterogeneity via subgroup analysis (e.g., Gram-positive vs. Gram-negative bacteria) .

Methodological Frameworks for Rigorous Inquiry

Q. How can the FINER criteria improve the formulation of research questions on this compound?

  • Methodological Answer: Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

  • Feasible: Ensure access to synchrotron facilities for XAS studies.
  • Novel: Probe understudied aspects (e.g., photoresponsive behavior).
  • Ethical: Adhere to safety protocols for handling toxic cyanate byproducts.
  • Relevant: Align with materials science goals (e.g., semiconductor applications) .

Q. What are common pitfalls in designing comparative studies of this compound derivatives?

  • Methodological Answer: Avoid overgeneralizing results from a single derivative. Use controlled ligand substitution (e.g., SCN⁻ vs. SeCN⁻) and standardize characterization protocols. Pre-register hypotheses to reduce HARKing (Hypothesizing After Results are Known). Disclose limitations (e.g., air sensitivity) in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiocyanatocopper
Reactant of Route 2
Isothiocyanatocopper

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